苏巴司他

描述

科学研究应用

苏巴舒司他在科学研究中具有广泛的应用,包括:

化学: 用作研究 SUMOylation 及其在细胞过程中的作用的工具。

生物学: 研究其对基因表达、DNA 修复和细胞内信号传导的影响。

医学: 探索作为增强抗肿瘤免疫和克服肿瘤对检查点抑制剂耐药的潜在治疗剂.

工业: 用于开发新型癌症治疗方法和免疫调节剂.

作用机制

苏巴舒司他通过与 SUMO 蛋白结合并形成加合物发挥其作用,从而阻止 SUMO 从 SUMO 激活酶转移到 SUMO 结合酶 UBC9。这种抑制破坏了 SUMOylation 介导的途径,导致 1 型干扰素信号传导的激活,并促进抗肿瘤免疫反应。 分子靶标包括 SUMO 蛋白和 SUMO 激活酶 .

类似化合物:

银杏酸: 另一种具有潜在抗肿瘤活性的 SUMOylation 抑制剂。

ML-792: 一种选择性 SUMO 激活酶抑制剂,具有类似的作用机制.

苏巴舒司他的独特之处: 苏巴舒司他通过促进 1 型干扰素信号传导增强先天和适应性免疫反应的能力是独一无二的。 这种双重作用机制使其成为与其他免疫调节剂联合治疗的有希望的候选者 .

生化分析

Biochemical Properties

Subasumstat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the SUMO-activating enzyme, leading to rapid protein desumoylation in a dose-dependent manner . This interaction affects a variety of cellular processes, including the regulation of genomic integrity, gene expression, and intracellular signaling .

Cellular Effects

Subasumstat has profound effects on various types of cells and cellular processes. It restricts the growth of certain cell lines, induces pronounced double-strand DNA breaks, and causes cell cycle arrest . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it upregulates the DNA damage, NF-κB, and OXPHOS signaling pathways .

Molecular Mechanism

Subasumstat exerts its effects at the molecular level through several mechanisms. It forms a covalent adduct with an activated SUMO protein, thereby blocking the SUMOylation of target proteins . This leads to rapid protein desumoylation, prominently in the 90 kDa region . It also induces pronounced double-strand DNA breaks and cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Subasumstat change over time. Treatment with Subasumstat leads to rapid (within 2 hours) protein desumoylation in a dose-dependent manner . It also induces mitochondrial membrane depolarization, loss of mitochondrial integrity, and a change in mitochondrial dynamics . Furthermore, it results in a dramatic downmodulation of OXPHOS .

Dosage Effects in Animal Models

The effects of Subasumstat vary with different dosages in animal models. Treatment with Subasumstat restricted the growth of certain cell lines with an IC 50 of approximately 10 nM . It also showed synergistic tumor growth inhibition and activation of CD8+ T cells and natural killer cells in syngeneic mouse models .

Metabolic Pathways

Subasumstat is involved in several metabolic pathways. It leads to the downmodulation of TCA substrates, while glycolysis substrates remain unchanged . This suggests that Subasumstat may have a significant impact on cellular metabolism.

Subcellular Localization

Current studies suggest that in addition to cytoplasmic proteins, mitochondrial proteins are heavily de-SUMOylated upon treatment of cells with Subasumstat . This indicates that Subasumstat may have a significant impact on the function of mitochondrial proteins.

准备方法

合成路线和反应条件: 苏巴舒司他是通过一系列化学反应合成的,这些反应涉及与 SUMO 蛋白形成加合物。合成路线通常涉及使用特定试剂和催化剂来获得所需的化学结构。 详细的合成路线和反应条件是专有的,可能因制造商而异 .

工业生产方法: 苏巴舒司他的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产量和纯度。该过程包括多个纯化步骤以去除杂质并达到所需的质量标准。 生产方法旨在可扩展且经济高效,以用于商业用途 .

化学反应分析

反应类型: 苏巴舒司他经历各种化学反应,包括:

氧化: 苏巴舒司他可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变苏巴舒司他的化学结构,可能改变其生物活性。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤化剂、亲核试剂.

主要形成的产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致形成羟基化衍生物,而还原可能导致形成还原类似物 .

相似化合物的比较

Ginkgolic Acid: Another SUMOylation inhibitor with potential antitumor activity.

ML-792: A selective inhibitor of SUMO-activating enzyme with similar mechanisms of action.

Uniqueness of Subasumstat: Subasumstat is unique in its ability to enhance both innate and adaptive immune responses by promoting type 1 interferon signaling. This dual mechanism of action makes it a promising candidate for combination therapies with other immune-modulating agents .

属性

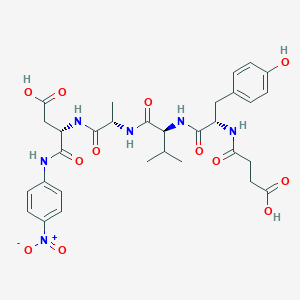

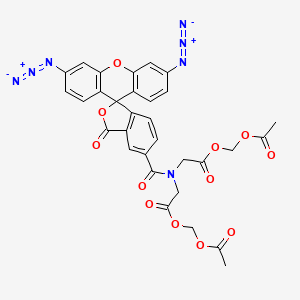

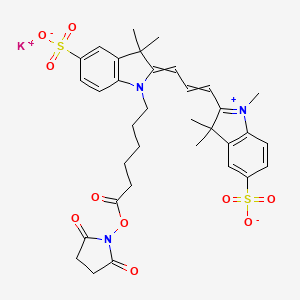

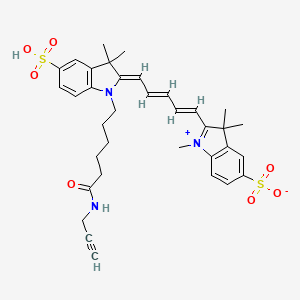

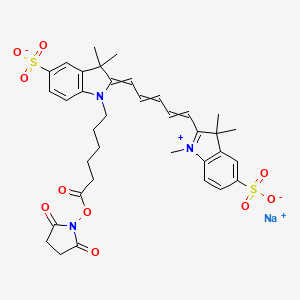

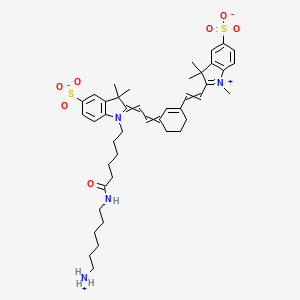

IUPAC Name |

[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRZVMYMQHNYJB-UNXOBOICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Subasumstat binds and forms an adduct with SUMO, stopping the protein from transferring from the SUMO-activating enzyme to SUMO-conjugating enzyme UBC9. Downstream, this stops many sumoylated protein-mediated pathways from occurring in tumor cells, like DNA repair, metastasis, and proliferation. Subasumstat is also able to increase the production of type 1 interferon, which activates antitumor immune responses in cells and signals for increased tumor cell death. | |

| Record name | Subasumstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1858276-04-6 | |

| Record name | Subasumstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858276046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Subasumstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUBASUMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ43H3V6M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is TAK-981 (Subasumstat) and how does it work?

A1: TAK-981 (Subasumstat), also known as [(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate, is a first-in-class, small-molecule inhibitor of SUMOylation. [] It acts by selectively and irreversibly blocking the activity of the SUMO-activating enzyme (SAE), which is responsible for the initial step in the SUMOylation cascade. [, ] This cascade involves the covalent attachment of small ubiquitin-like modifier (SUMO) proteins to target proteins, thereby regulating their function, localization, and stability. [, ] By preventing SUMOylation, TAK-981 disrupts various cellular processes that contribute to cancer cell proliferation, DNA repair, metastasis, and survival. []

Q2: What are the downstream effects of TAK-981 mediated SUMOylation inhibition?

A2: TAK-981 exhibits pleiotropic effects on tumor cells and the tumor microenvironment. Primarily, TAK-981 disrupts the SUMOylation cascade, leading to a decrease in SUMOylated proteins and impacting cellular processes critical for cancer progression. [, , , ] These include disrupting DNA damage repair mechanisms, inducing cell cycle arrest, particularly at the G2/M transition, [, ] and promoting apoptosis. [, ]

Q3: How does TAK-981's mechanism of action make it suitable for combination therapy?

A3: TAK-981's ability to both directly inhibit tumor cell growth and activate anti-tumor immunity makes it an attractive candidate for combination therapies, particularly with monoclonal antibodies. [, , , ] Preclinical studies show synergistic antitumor activity when combined with rituximab in lymphoma models [, , ], with daratumumab in multiple myeloma and lymphoma models [, ], and with 5-azacytidine in acute myeloid leukemia models. [] This synergy stems from TAK-981's capacity to enhance antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). [, , ]

Q4: How does TAK-981 behave in vivo?

A4: TAK-981 displays linear pharmacokinetics (PK) with a mean terminal half-life ranging from 3.8 to 10.8 hours at doses ≥60 mg. [] Its PK profile shows minimal accumulation after repeated dosing. [] TAK-981 demonstrates dose-dependent target engagement, evidenced by the formation of TAK-981-SUMO adducts in tumor tissues, accompanied by a decrease in SUMOylated protein levels. [, ] This target engagement correlates with pharmacodynamic (PD) effects, including the induction of IFN-regulated gene expression in tumors and blood. [, ]

Q5: How does TAK-981 affect the tumor microenvironment?

A5: TAK-981 significantly modulates the tumor microenvironment. It triggers the infiltration and activation of immune cells, shifting the tumor microenvironment towards a pro-inflammatory "hot" state. [, ] Studies reveal increased numbers and activation of intratumoral T cells, NK cells, and M1 macrophages following TAK-981 treatment. [, , ] This immune cell infiltration is accompanied by elevated expression of interferon-stimulated genes (ISGs) and cytokines like CXCL10 and IFNγ, indicating immune system activation. [, , ]

Q6: What is the preclinical and clinical evidence supporting TAK-981's efficacy?

A6: TAK-981 demonstrates promising antitumor activity in both preclinical and early clinical studies. In vitro, it inhibits the proliferation and survival of various cancer cell lines, including lymphoma, myeloma, acute myeloid leukemia, and pancreatic cancer cells. [, , , , ] In vivo, TAK-981 shows significant tumor growth inhibition and even complete regression in syngeneic mouse models of lymphoma, colon cancer, and pancreatic cancer. [, , ] Early clinical trials in patients with relapsed/refractory lymphoma have shown promising objective responses, supporting further clinical development. []

Q7: Are there any known mechanisms of resistance to TAK-981?

A7: While research on TAK-981 resistance is ongoing, some insights are emerging. Genetic knockout studies in lymphoma models have identified potential resistance mechanisms linked to the loss of genes involved in NFκB signaling, TP53-mediated DNA damage response, and DNA damage pathways. []

Q8: What are the potential future directions for TAK-981 research?

A8: Future research on TAK-981 will likely focus on:

- Optimizing combination therapies: Investigating combinations with other immunotherapies, targeted therapies, or chemotherapy to maximize efficacy. [, , ]

- Identifying biomarkers of response: Developing biomarkers to predict which patients are most likely to benefit from TAK-981 treatment. [, ]

- Understanding and overcoming resistance: Elucidating the mechanisms underlying resistance to TAK-981 and developing strategies to prevent or overcome it. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。